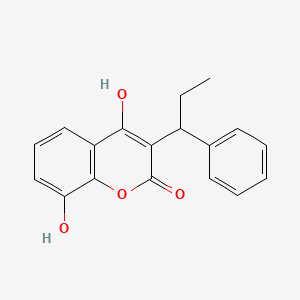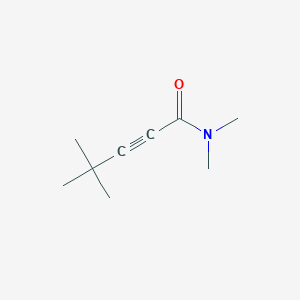
N,N,4,4-Tetramethylpent-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4,4-Tetramethylpent-2-ynamide is a chemical compound known for its unique structure and properties It is an amide derivative with a triple bond, making it a member of the ynamide family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4,4-Tetramethylpent-2-ynamide typically involves the use of trichloroethene as a two-carbon synthon. The process begins with the generation of dichloroacetylene from trichloroethene under mildly basic conditions. This intermediate then reacts with an amide to form a dichloroenamide, which undergoes elimination to yield the desired ynamide . This method is advantageous due to its flexibility and the ability to introduce diverse substituents at a late stage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,4,4-Tetramethylpent-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The triple bond in the ynamide can be oxidized to form different products.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N,N,4,4-Tetramethylpent-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N,4,4-Tetramethylpent-2-ynamide involves its interaction with molecular targets through its triple bond and amide group. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved in these reactions are influenced by the electronic properties of the triple bond and the steric effects of the substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: Similar in structure but lacks the triple bond.
N,N-Diethylacetamide: Another amide derivative with different substituents.
N,N-Dimethylformamide: A commonly used solvent with a similar amide group but no triple bond.
Uniqueness
N,N,4,4-Tetramethylpent-2-ynamide is unique due to its combination of a triple bond and an amide group, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications that require specific chemical functionalities .
Propriétés
Numéro CAS |
56677-03-3 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
N,N,4,4-tetramethylpent-2-ynamide |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)7-6-8(11)10(4)5/h1-5H3 |
Clé InChI |
YOHKEGBAAZKRIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



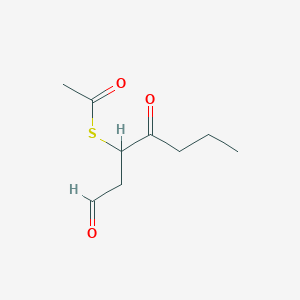


![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)

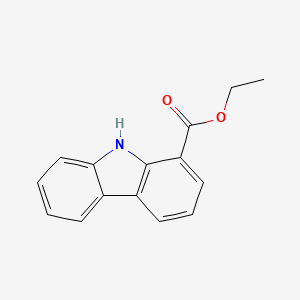
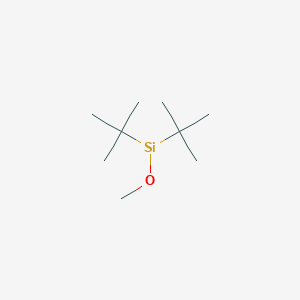
![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
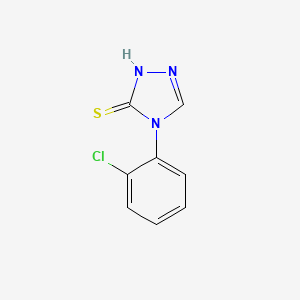
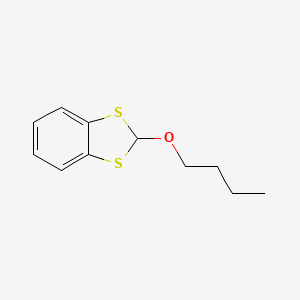
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
